{3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid
Description
Properties
Molecular Formula |
C14H21BO4 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H21BO4/c1-5-12(13(16)19-14(2,3)4)10-7-6-8-11(9-10)15(17)18/h6-9,12,17-18H,5H2,1-4H3 |
InChI Key |
VLEHTAYEMNIVRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(CC)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Tert-Butoxycarbonylation
Starting Materials and Reaction Overview
The primary synthesis route involves tert-butoxycarbonylation of carboxybenzeneboronic acid derivatives . As detailed in Evitachem’s technical documentation, this method proceeds through a two-step sequence:
- Activation of the carboxylic acid : The parent carboxybenzeneboronic acid is treated with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as 4-dimethylaminopyridine (DMAP) .
- Nucleophilic substitution : The activated intermediate undergoes alkylation with 1-bromo-2-methylpropane in tetrahydrofuran (THF) at reflux temperatures (60–70°C).
Mechanistic Insights
The Boc group serves as a protecting moiety for the carboxylic acid, preventing undesired side reactions during alkylation. The use of THF as a solvent enhances the solubility of both the boronic acid and alkylating agent, facilitating a homogeneous reaction medium.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
- Temperature control : Elevated temperatures (>70°C) risk decomposition of the boronic acid, while suboptimal temperatures (<50°C) slow reaction kinetics.
- Stoichiometry : A 1:1.2 molar ratio of carboxybenzeneboronic acid to Boc anhydride ensures complete activation.
- Catalysis : DMAP (5 mol%) accelerates the acylation step by stabilizing the transition state through hydrogen bonding.
Suzuki Coupling-Based Approaches
Retrosynthetic Analysis
The compound’s structure suggests an alternative disconnection strategy via Suzuki-Miyaura coupling . This approach, exemplified in Patent US7638657, involves coupling a brominated tert-butoxycarbonyl precursor with a meta-substituted phenylboronic acid.
Catalyst Systems
The patent methodology employs PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1–2 mol%) with potassium carbonate as a base in aqueous-organic biphasic systems . Phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial reactivity, achieving yields exceeding 70%.
Stepwise Synthesis
- Preparation of the aryl bromide :
- Bromination of tert-butyl 2-(3-hydroxyphenyl)butanoate using N-bromosuccinimide (NBS) in dichloromethane .
- Cross-coupling :
- Reaction with 3-boronophenylboronic acid under Suzuki conditions (80°C, 12 h).
Alternative Methodologies
Grignard Reagent-Mediated Alkylation
A less common route involves reacting 3-bromophenylboronic acid with tert-butyl magnesium bromide in diethyl ether . This method, while feasible, suffers from lower regioselectivity due to competing side reactions at the boronic acid group.
Enzymatic Catalysis
Emerging techniques utilize lipase-catalyzed transesterification to install the tert-butoxy group. Although environmentally benign, this approach remains experimental, with yields currently below 40%.
Reaction Optimization and Conditions
Solvent Effects
Comparative studies highlight THF and 1,4-dioxane as optimal solvents due to their ability to dissolve both polar and non-polar reactants. Protic solvents like methanol are avoided to prevent protodeboronation.
Temperature and Time Profiles
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | Maximizes kinetics without decomposition |
| Reaction Time | 8–12 h | Ensures complete conversion |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time 12.3 min .
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The compound serves as a key building block for biaryl ethers and heterocyclic frameworks . For example, coupling with 5-bromo-2-methoxypyridine yields intermediates for pharmaceutical agents.
Protodeboronation Studies
Under acidic conditions, the boronic acid undergoes protodeboronation to form tert-butyl 2-(3-hydroxyphenyl)butanoate , a precursor for esterase inhibitors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the development of enzyme inhibitors. This compound can be used in the design of enzyme inhibitors for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it a key intermediate in the manufacture of these materials.
Mechanism of Action
The mechanism of action of {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituent Effects on Physicochemical Properties
The tert-butoxy group in {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid imparts significant steric bulk compared to other substituents found in analogous compounds. Key comparisons include:
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) reduce boronic acid reactivity, while electron-donating groups (e.g., tert-butoxy) stabilize the boronate intermediate .
- Solubility : Lipophilic substituents like tert-butyl improve membrane permeability, whereas polar groups (e.g., hydroxymethyl in ) enhance aqueous solubility .
Stability and Reactivity
- Hydrolytic Stability : The tert-butoxy group provides steric protection against hydrolysis, increasing stability compared to acetyl or hydroxymethyl derivatives (Evidences 4, 13).
- Boronate Ester Formation : The compound’s reactivity with diols (e.g., fructose) can be modulated by substituent electronics, as shown in TD-DFT studies ().
Biological Activity
The compound {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Anticancer Activity
Boronic acids, including this compound, exhibit significant anticancer properties. Research has shown that boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that certain boronic acid compounds can induce growth inhibition in various cancer cell lines by disrupting proteasomal degradation pathways .
Case Study: Inhibition of Cancer Cell Proliferation
A notable study assessed the effectiveness of a similar boronic acid compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 18.76 µg/mL , indicating potent cytotoxicity against cancerous cells while exhibiting minimal toxicity to healthy cells .
Antibacterial Activity
Boronic acids are also known for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The hydroxyl group in boronic acids allows them to bind covalently to serine residues in these enzymes, effectively restoring the efficacy of β-lactam antibiotics .
Table 1: Antibacterial Efficacy of Boronic Acid Derivatives
| Compound Name | Target Bacteria | Inhibitory Constant (Ki) |
|---|---|---|
| 3-(Tert-butoxycarbonyl)phenylboronic Acid | E. coli | 0.004 µM |
| 3-(Tert-butoxycarbonyl)phenylboronic Acid | K. pneumoniae | 0.008 µM |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation and have implications in neurodegenerative diseases.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antityrosinase | 11.52 ± 0.46 |
The biological activities of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : By binding to the active sites of proteasomes, boronic acids disrupt protein degradation pathways essential for cancer cell survival.
- Enzyme Interaction : The ability to form reversible covalent bonds with enzymes allows these compounds to inhibit enzymatic activity effectively.
- Cell Cycle Disruption : Compounds in this class can induce cell cycle arrest at specific phases (e.g., G2/M), leading to increased apoptosis rates in cancer cells .
Q & A
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using {3-[1-(Tert-butoxy)-1-oxobutan-2-yl]phenyl}boronic acid?
- Methodological Answer : To optimize coupling efficiency, systematically vary reaction parameters:
- Catalyst : Test Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos or XPhos.
- Base : Compare K₂CO₃, Cs₂CO₃, or Na₂CO₃ in polar solvents (e.g., THF, DMF, or dioxane/water mixtures).
- Temperature : Screen 60–100°C under inert atmosphere.
- Monitoring : Use TLC or LC-MS to track conversion.
Reference: Similar protocols for carboxyphenyl boronic acid derivatives in multicomponent reactions (e.g., amine/aldehyde/isocyanide systems) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm boronic acid proton (δ ~7–8 ppm) and tert-butoxy group (δ ~1.3 ppm).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify exact mass (e.g., theoretical [M+H]+ = calculated from molecular formula).
- HPLC : Assess purity (>95% by UV detection at 254 nm).
Reference: Exact mass data for structurally related boronic acids (e.g., 296.0532 Da for dichlorophenyl derivatives) .
Q. How does the tert-butoxy group influence solubility and reactivity in aqueous/organic media?
- Methodological Answer :
- Solubility : The tert-butoxy group enhances lipophilicity, favoring organic solvents (e.g., THF, DCM). Test solubility gradients via shake-flask method.
- Reactivity : Steric bulk may slow transmetalation in cross-coupling. Compare reaction rates with non-substituted phenylboronic acids.
Reference: Synthesis protocols for tert-butoxycarbonyl (Boc)-protected boronic acids, noting solvent compatibility .
Advanced Research Questions
Q. What strategies mitigate hydrolysis or protodeboronation of this compound under acidic/basic conditions?
- Methodological Answer :
- Stabilization : Use buffered conditions (pH 7–9) with NH₄OAc or NaHCO₃ to suppress hydrolysis.
- Temperature Control : Avoid prolonged heating (>80°C) in protic solvents.
- Additives : Include pinacol or ethylene glycol to form boronate esters, reducing degradation .
Reference: Stability studies on benzyloxy-substituted phenylboronic acids under varying pH .
Q. How can computational modeling predict the steric and electronic effects of the tert-butoxy substituent in catalytic cycles?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to assess steric hindrance during Pd-mediated transmetalation.
- Hammett Parameters : Compare σ values of tert-butoxy vs. electron-withdrawing/donating groups to predict reactivity trends.
Reference: Theoretical evaluations of boron-containing inhibitors, highlighting steric/electronic contributions .
Q. How to resolve contradictory data in cross-coupling yields attributed to boronic acid purity or byproduct formation?
- Methodological Answer :
- Purity Analysis : Quantify anhydride impurities (common in boronic acids) via ¹¹B NMR or iodometric titration .
- Byproduct Tracking : Use GC-MS or MALDI-TOF to identify protodeboronated or dimerized side products.
- Reproducibility : Standardize purification (e.g., recrystallization from EtOAc/hexane) and storage (dry, inert gas) .
Reference: Safety data highlighting decomposition risks and handling precautions for boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
